N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that features a benzodioxine ring system fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the coupling of 4-chloro-2-nitroaniline with a benzodioxine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzodioxine ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-(4-chloro-2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-nitrophenyl)piperidin-4-amine: Shares the 4-chloro-2-nitrophenyl moiety but differs in the ring structure.
4-chloro-2-nitrophenol: Similar nitro and chloro substitution pattern but lacks the benzodioxine and carboxamide groups.
Uniqueness
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a benzodioxine ring with a carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-9-5-6-10(11(7-9)18(20)21)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGODDBBKDABI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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